N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H32FN5O3 and its molecular weight is 529.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 529.24891806 g/mol and the complexity rating of the compound is 837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It has been suggested that it may interact with its targets in a way that inhibits certain biochemical processes
Biochemical Pathways
It is likely that this compound interacts with multiple pathways, given its complex structure and potential therapeutic applications .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how the compound is processed in the body, its bioavailability, and how these factors influence its therapeutic effects .
Result of Action
It is likely that this compound has multiple effects at the molecular and cellular level, given its potential therapeutic applications .
Action Environment
The action of AKOS001758731 can be influenced by various environmental factors, including the physiological environment within the body and external factors such as diet and lifestyle. These factors can affect the compound’s stability, efficacy, and overall action .
Properties
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32FN5O3/c31-24-8-10-25(11-9-24)35-19-17-34(18-20-35)15-4-14-32-28(37)23-7-12-26-27(21-23)33-30(39)36(29(26)38)16-13-22-5-2-1-3-6-22/h1-3,5-12,21H,4,13-20H2,(H,32,37)(H,33,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQYRLZQJYRNNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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